molecular formula C15H17N3O2 B1342203 (4-(2-Aminophenyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 917746-20-4

(4-(2-Aminophenyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B1342203
CAS No.: 917746-20-4
M. Wt: 271.31 g/mol
InChI Key: KBQPTOIUYXVHIQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (4-(2-Aminophenyl)piperazin-1-yl)(furan-2-yl)methanone typically involves the reaction of 2-aminophenylpiperazine with furan-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane . The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Chemical Reactions Analysis

(4-(2-Aminophenyl)piperazin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-(2-Aminophenyl)piperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

(4-(2-Aminophenyl)piperazin-1-yl)(furan-2-yl)methanone can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its properties and applications.

Properties

IUPAC Name

[4-(2-aminophenyl)piperazin-1-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c16-12-4-1-2-5-13(12)17-7-9-18(10-8-17)15(19)14-6-3-11-20-14/h1-6,11H,7-10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQPTOIUYXVHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2N)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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